1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
Description
Molecular Hybridization Principles in Multitarget Ligand Development
Molecular hybridization integrates pharmacophoric elements from distinct bioactive scaffolds to create compounds with synergistic or multitarget activities. In this compound, the pyrazole-pyrimidine core serves as a versatile heterocyclic platform, while the piperidine-carboxylic acid moiety introduces spatial and electronic diversity.
The pyrazole ring (1,5-dimethyl substitution pattern) contributes to metabolic stability through steric shielding of vulnerable positions, while its planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites. The adjacent pyrimidine ring provides hydrogen-bonding capabilities via its nitrogen atoms, with the trifluoromethyl group at position 6 enhancing electron-withdrawing effects to modulate ring electronics.
Piperidine-3-carboxylic acid introduces a chiral center and zwitterionic character, improving aqueous solubility compared to purely aromatic systems. This moiety’s conformational flexibility allows adaptation to diverse binding pockets, while the carboxylic acid group enables salt bridge formation with basic amino acid residues. The hybridization strategy is exemplified in antimicrobial pyrazolopyrimidine derivatives, where similar architectures demonstrate dual inhibition of Gram-positive and Gram-negative bacterial enzymes.
Properties
IUPAC Name |
1-[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-9-11(7-20-23(9)2)12-6-13(16(17,18)19)22-15(21-12)24-5-3-4-10(8-24)14(25)26/h6-7,10H,3-5,8H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKHJUWWJBKNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=N2)N3CCCC(C3)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, a pyrimidine moiety with trifluoromethyl and pyrazole substituents, which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, some derivatives demonstrated higher selectivity for COX-2 over COX-1, indicating a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
The anticancer properties of pyrazole derivatives are also noteworthy. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to inflammation and cell proliferation.
Study 1: Anti-inflammatory Activity
A recent study evaluated several pyrazole derivatives for their ability to inhibit COX enzymes. Among them, compounds similar to this compound exhibited IC50 values lower than those of established NSAIDs like diclofenac .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrazole ring enhanced antibacterial activity significantly .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs (Table 1) highlight key variations in substituents and functional groups, which influence physicochemical and biological properties.
Table 1: Structural and Functional Comparison
*Calculated using OpenEye Toolkits (exact formula: C₁₇H₁₈F₃N₅O₂).
Key Findings :
Trifluoromethyl vs. Coumarin/Thioxo Groups: The trifluoromethyl group in the target compound confers higher metabolic stability compared to the coumarin derivatives (4i, 4j), which are prone to oxidative degradation . However, coumarin-containing analogs (e.g., 4i) exhibit intrinsic fluorescence, enabling their use in cellular imaging .
Piperidine-Carboxylic Acid vs. Tetrazole/Pyridinium Moieties :
- The piperidine-carboxylic acid scaffold in the target compound and the fluorinated analog improves aqueous solubility compared to tetrazole-containing derivatives (4i, 4j), which are more lipophilic .
- ZK-806974 features a charged pyridinium core, enhancing binding to charged enzyme active sites but limiting blood-brain barrier penetration, unlike the neutral trifluoromethyl-pyrimidine core of the target compound.
Fluorine Substitution :
- The fluorinated analog demonstrates improved pharmacokinetics (e.g., longer half-life) due to fluorine’s electronegativity and resistance to CYP450 oxidation. The target compound’s trifluoromethyl group may offer similar advantages but with steric bulk that could affect target affinity .
Structural and Crystallographic Insights
For example:
Q & A
Q. What are the standard synthetic protocols for preparing 1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the pyrazole and pyrimidine moieties via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in tert-butanol at 40–100°C under inert atmosphere .
- Step 2 : Functionalization of the piperidine ring, often through carboxylation or ester hydrolysis under acidic conditions (e.g., HCl in water at 90–96°C for 17 hours) .
- Purification : Column chromatography or recrystallization, followed by characterization via ¹H/¹³C NMR, IR, and HPLC to confirm purity (>98%) .
Q. How is the compound characterized to confirm its structural integrity?
Key methods include:
- Spectroscopy : ¹H NMR (e.g., δ 2.5–3.5 ppm for piperidine protons) and ¹³C NMR (e.g., ~170 ppm for carboxylic acid carbonyl) .
- Chromatography : HPLC with C18 columns and ammonium acetate buffer (pH 6.5) for retention time consistency .
- Elemental Analysis : Combustion analysis for C, H, N, and F content to validate stoichiometry .
Advanced Research Questions
Q. How can low yields in the Pd-catalyzed coupling step be mitigated?
Low yields often arise from catalyst deactivation or competing side reactions. Optimization strategies include:
- Catalyst Screening : Testing Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance steric control .
- Solvent Effects : Using polar aprotic solvents (DMF or tert-butanol) to stabilize intermediates .
- Temperature Gradients : Gradual heating (40°C → 100°C) to suppress premature catalyst degradation . Reported yields improve from 50% to >75% after iterative parameter adjustments .
Q. What analytical approaches resolve structural ambiguities in the trifluoromethyl-pyrimidine region?
Advanced techniques are required due to the electron-withdrawing CF₃ group:
- 2D NMR : NOESY or HSQC to map through-space correlations between the pyrimidine and pyrazole rings .
- X-ray Crystallography : Single-crystal analysis to confirm bond angles and dihedral angles (e.g., pyrazole-pyrimidine coplanarity) .
- DFT Calculations : Computational modeling to predict vibrational modes (IR) and compare with experimental data .
Q. How can the piperidine-3-carboxylic acid moiety be selectively modified without affecting the pyrazole or trifluoromethyl groups?
Selective modification requires:
- Protecting Groups : Temporarily blocking the carboxylic acid with tert-butyl esters during reactions (e.g., amidation) .
- pH-Controlled Reactions : Conducting nucleophilic substitutions at neutral pH to avoid deprotonation of acid-sensitive groups .
- Enzymatic Catalysis : Lipases or esterases for regioselective acylations .
Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?
Contradictions arise from protonation states (carboxylic acid vs. carboxylate). Solutions include:
- pH-Dependent Studies : Measuring solubility at pH 2 (protonated form) vs. pH 7.4 (deprotonated) using phosphate buffers .
- Co-Solvent Systems : Blending DMSO with water (e.g., 10% v/v) to enhance dissolution for biological assays .
- Salt Formation : Preparing sodium or ammonium salts to improve aqueous compatibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
